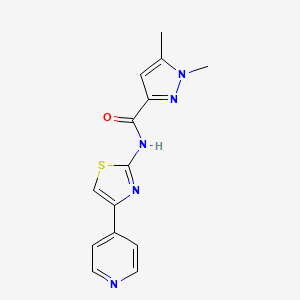
1,5-dimethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,5-dimethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DPTC and has a molecular formula of C16H15N5OS.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has demonstrated the utility of pyrazole-3-carboxamide derivatives in the synthesis of diverse heterocyclic compounds. These efforts are foundational in the development of novel molecules with potential applications in medicinal chemistry and material science. The synthesis processes often involve functionalization reactions and cycloadditions, showcasing the versatility of pyrazole derivatives in constructing complex molecular architectures.
Functionalization Reactions : An experimental and theoretical study highlighted the functionalization of pyrazole-3-carboxylic acid, leading to various carboxamide derivatives through reactions with diamines. These derivatives serve as key intermediates for further chemical transformations, underscoring their importance in synthetic organic chemistry (Yıldırım, Kandemirli, & Demir, 2005).
Cycloadditions to Pyrazole Derivatives : Another study focused on the cycloaddition reactions involving pyrazolo[1,5-c]thiazoles, demonstrating their behavior as reactive intermediates in the synthesis of structurally diverse molecules. These findings contribute to the development of new synthetic methodologies in heterocyclic chemistry (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).
Antioxidant and Antimicrobial Activities
The incorporation of pyrazole and thiazole moieties into heterocyclic compounds has been explored for potential antioxidant and antimicrobial activities. This research avenue aims to identify novel bioactive molecules that could be further developed into therapeutic agents.
Antioxidant Candidates : A study synthesized new compounds containing pyrazole, thiazole, and pyridine units, evaluating their antioxidant potential through DPPH scavenging assays. The investigation revealed promising antioxidant activities, indicating the potential of these derivatives for further exploration as antioxidative agents (Kaddouri, Abrigach, Yousfi, El Kodadi, & Touzani, 2020).
Antimicrobial Activity : The synthesis and biological evaluation of pyrazolopyrimidines derivatives highlighted their potential as anticancer and anti-5-lipoxygenase agents, with some derivatives also showing antimicrobial activities. This underscores the multifaceted biological relevance of pyrazole-based compounds (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
properties
IUPAC Name |
1,5-dimethyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-9-7-11(18-19(9)2)13(20)17-14-16-12(8-21-14)10-3-5-15-6-4-10/h3-8H,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQDNPGOZKOAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

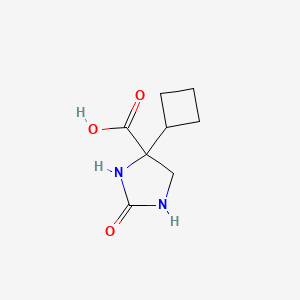


![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2828306.png)
![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2828308.png)
![1-[2-(Trifluoromethyl)benzyl]guanidine](/img/structure/B2828311.png)
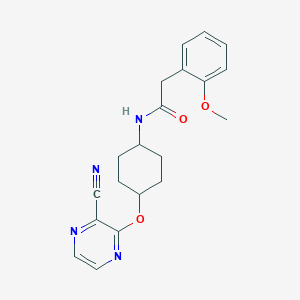
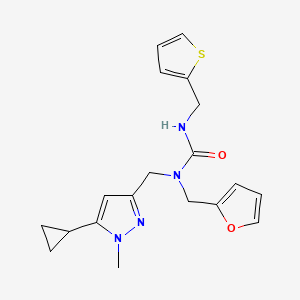
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3,5-dinitrobenzenesulfonamide](/img/structure/B2828317.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]proline](/img/structure/B2828318.png)


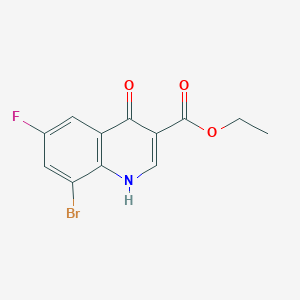
![5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2828324.png)